molecular formula C10H6N2O2 B6420379 Cyclobuta[b]quinoxaline-1,2-diol CAS No. 20420-52-4

Cyclobuta[b]quinoxaline-1,2-diol

Cat. No.: B6420379
CAS No.: 20420-52-4
M. Wt: 186.17 g/mol
InChI Key: KQYCKLYTVAUTRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

The future of quinoxaline derivatives is promising, with ongoing research into their synthesis and potential applications . The development of new drugs based on quinoxaline derivatives is an active area of research due to their broad range of chemical and biological properties .

Comparison with Similar Compounds

Cyclobuta[b]quinoxaline-1,2-diol is unique due to its specific structure and the presence of both benzene and pyrazine rings. Similar compounds include other quinoxaline derivatives, such as quinacillin, sulfaquinoxaline, clofazimine, and echinomycin . These compounds share the quinoxaline moiety but differ in their specific structures and applications. This compound stands out due to its unique synthetic routes and diverse applications in various fields .

Properties

IUPAC Name

cyclobuta[b]quinoxaline-1,2-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-9-7-8(10(9)14)12-6-4-2-1-3-5(6)11-7/h1-4,13-14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYCKLYTVAUTRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C(=C(C3=N2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60406701
Record name Cyclobuta[b]quinoxaline-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20420-52-4
Record name Cyclobuta[b]quinoxaline-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60406701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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